3-tert-butyl-1H-pyrazol-5-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

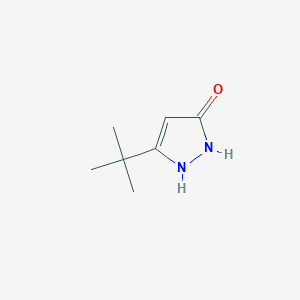

3-tert-butyl-1H-pyrazol-5-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is characterized by a tert-butyl group at the third position and a hydroxyl group at the fifth position of the pyrazole ring. It is known for its stability and unique chemical properties, making it a valuable compound in various fields of research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl hydrazine with a suitable diketone or ketoester. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

化学反応の分析

Condensation Reactions

The hydroxyl group in 3-tert-butyl-1H-pyrazol-5-ol can participate in condensation reactions under solvent-free or mild conditions. For example:

-

Imine Formation : Analogous to reactions observed in structurally similar pyrazolyl amines, the hydroxyl group may act as a leaving group after activation, enabling condensation with aldehydes. In related systems, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form imines, which are subsequently reduced to amines .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Imine Formation | Aldehyde, solvent-free, 120°C | N-(pyrazolyl)imine | 88–91% |

Reductive Amination

While direct reductive amination of this compound is not explicitly documented, its structural analogs undergo this reaction efficiently:

-

Sodium Borohydride Reduction : Pyrazolyl imines derived from similar substrates are reduced using NaBH₄ in methanol to yield secondary amines . For instance, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine reacts with aldehydes to form imines, which are reduced to N-benzyl derivatives .

Mechanism :

-

Condensation with an aldehyde to form an imine intermediate.

Esterification and Etherification

The hydroxyl group can undergo typical nucleophilic substitution reactions:

-

Ester Formation : Reaction with acetyl chloride or anhydrides in the presence of a base (e.g., pyridine) may yield esters. For example, methyl 4-[(1-acetyl-3-tert-butyl-1H-pyrazol-5-yl)amino]-3-nitrobenzoate was synthesized via acetylation of a pyrazole derivative .

-

Alkylation : Treatment with alkyl halides under basic conditions could produce ethers.

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | Acetyl chloride, pyridine | Acetylated pyrazole | 81% |

Tautomerism and Enolate Chemistry

The compound exhibits keto-enol tautomerism, which influences its reactivity:

-

Enol Form : The hydroxyl group at position 5 can deprotonate to form an enolate, enabling reactions such as alkylation or acylation at the oxygen or adjacent carbon.

-

Keto Form : The keto tautomer may participate in electrophilic aromatic substitution (e.g., nitration, halogenation) at the pyrazole ring.

Oxidation Reactions

The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions:

-

Ketone Formation : Using oxidizing agents like CrO₃ or KMnO₄ may convert the hydroxyl to a ketone, forming 3-tert-butyl-1H-pyrazol-5-one. This product could serve as a precursor for further condensations or reductions.

Complexation and Coordination Chemistry

The pyrazole ring’s nitrogen atoms and hydroxyl group can act as ligands in metal complexes:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

One of the prominent applications of 3-tert-butyl-1H-pyrazol-5-ol is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit potent anti-proliferative activity against various cancer cell lines. For instance, certain pyrazole derivatives have been shown to inhibit tumor cell proliferation in vitro, suggesting potential therapeutic uses in oncology .

Antidiabetic Properties

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as α-amylase inhibitors, which are crucial for managing diabetes by regulating blood sugar levels. These compounds can be synthesized efficiently and tested for their inhibitory effects, providing a pathway for new antidiabetic medications .

Neuroprotective Effects

There is emerging evidence that certain pyrazole derivatives can offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. The ability to modulate pathways involved in neuronal survival makes these compounds valuable for further research in neuropharmacology .

Material Science

Catalysis

this compound has been utilized as a ligand in various catalytic reactions. Its ability to form stable complexes with transition metals enhances catalytic efficiency in organic transformations. For example, it has been employed in cross-coupling reactions and other synthetic methodologies that require robust catalysts .

Polymer Science

In polymer chemistry, pyrazole derivatives are being explored as additives to improve thermal stability and mechanical properties of polymers. The incorporation of this compound into polymer matrices can enhance their performance under various conditions, making them suitable for advanced applications .

Case Study 1: Anticancer Activity

A study investigated the synthesis and biological evaluation of several pyrazole derivatives, including those based on this compound. The results demonstrated significant cytotoxicity against breast cancer cell lines, with some compounds showing IC50 values in the low micromolar range. This highlights the compound's potential as a lead structure for developing new anticancer drugs.

Case Study 2: Antidiabetic Agents

Research focusing on the α-amylase inhibitory activity of pyrazole-based compounds revealed that several derivatives exhibited promising results. A series of tests showed that modifications to the pyrazole ring could enhance inhibitory potency, suggesting a strategy for designing more effective antidiabetic agents based on this compound.

Data Tables

作用機序

The mechanism of action of 3-tert-butyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate enzyme activity and receptor interactions .

類似化合物との比較

Similar Compounds

3-tert-butyl-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a hydroxyl group.

3-tert-butyl-1H-pyrazol-5-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

3-tert-butyl-1-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group at the first position and an amine group at the fifth position .

Uniqueness

3-tert-butyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the tert-butyl and hydroxyl groups allows for unique reactivity and interactions compared to its analogs .

生物活性

3-tert-butyl-1H-pyrazol-5-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anti-inflammatory Effects : Modulates inflammatory pathways.

- Anticancer Activity : Shows promise in inhibiting cancer cell proliferation.

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The compound's structure allows it to engage in hydrogen bonding and π-π interactions, leading to modulation of enzyme activity and receptor binding.

Target Interactions

The pyrazole ring structure is known to bind with high affinity to multiple receptors, influencing various biochemical pathways. The presence of the tert-butyl group provides steric hindrance, which can enhance binding selectivity and affinity for specific targets .

Antimicrobial Activity

A study demonstrated the antimicrobial efficacy of this compound against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (μM) |

|---|---|

| Staphylococcus aureus | 15.625 - 62.5 |

| Enterococcus faecalis | 62.5 - 125 |

This indicates a bactericidal effect, with mechanisms involving inhibition of protein synthesis and nucleic acid production .

Anti-inflammatory Properties

Research has indicated that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Anticancer Potential

In vitro studies have revealed that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells with an IC50 value of approximately 25 μM .

Comparative Analysis with Related Compounds

To further understand the efficacy of this compound, a comparative analysis with similar pyrazole derivatives was conducted:

| Compound | Biological Activity | IC50/MIC (μM) |

|---|---|---|

| This compound | Antimicrobial, Anti-inflammatory | MIC: 15.625 - 125 |

| 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amino | Anticancer | IC50: 20 |

| 3-(tert-butyl)-1H-pyrazole | Antimicrobial | MIC: 30 |

This table illustrates that while all compounds exhibit some level of biological activity, the specific actions and potency vary significantly based on structural modifications .

特性

IUPAC Name |

5-tert-butyl-1,2-dihydropyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(10)9-8-5/h4H,1-3H3,(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHDLZGBBMTCBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)NN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902691 |

Source

|

| Record name | NoName_3240 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。